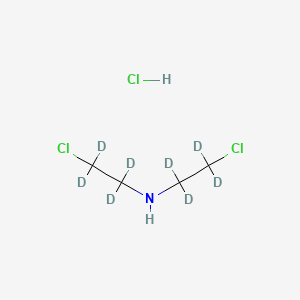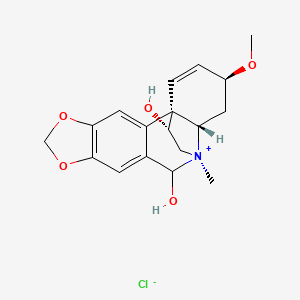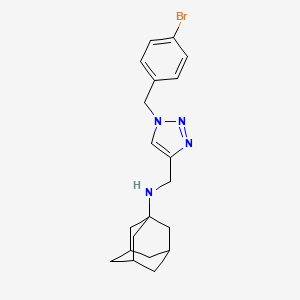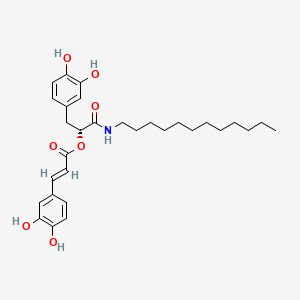
SARS-CoV-2-IN-47
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-47 is a chemical compound that has garnered significant attention due to its potential antiviral properties against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific viral proteins and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup. Generally, the synthesis involves:
Preparation of Intermediates: This step includes the synthesis of key intermediate compounds through various chemical reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The intermediate compounds are then subjected to further reactions, including coupling and purification steps, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity. Quality control measures are also crucial to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
SARS-CoV-2-IN-47 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a potential antiviral agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic formulations.
作用機序
SARS-CoV-2-IN-47 exerts its effects by targeting specific viral proteins and pathways involved in the replication and spread of SARS-CoV-2. The compound binds to the active sites of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are essential for viral replication.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that has been investigated for its potential antiviral effects against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-47 is unique in its specific binding affinity and inhibitory effects on key viral enzymes. Unlike other compounds, it may offer a higher degree of specificity and potency, making it a promising candidate for further development and clinical trials.
特性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
[(2R)-3-(3,4-dihydroxyphenyl)-1-(dodecylamino)-1-oxopropan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H41NO7/c1-2-3-4-5-6-7-8-9-10-11-18-31-30(37)28(21-23-13-16-25(33)27(35)20-23)38-29(36)17-14-22-12-15-24(32)26(34)19-22/h12-17,19-20,28,32-35H,2-11,18,21H2,1H3,(H,31,37)/b17-14+/t28-/m1/s1 |
InChIキー |
WQVKAVYGUGBZNH-ZUMFDBBVSA-N |
異性体SMILES |
CCCCCCCCCCCCNC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
正規SMILES |
CCCCCCCCCCCCNC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)

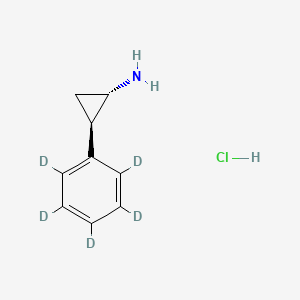
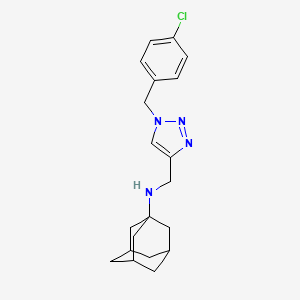
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
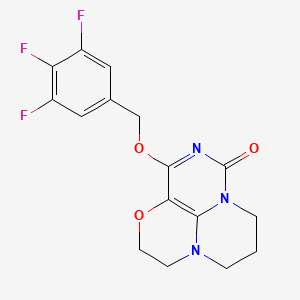
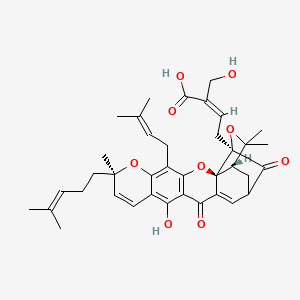
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
